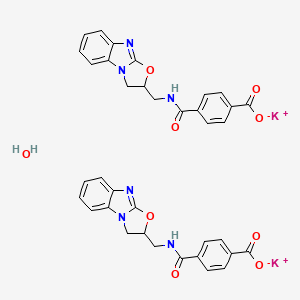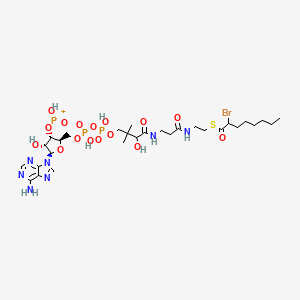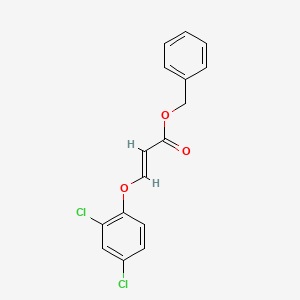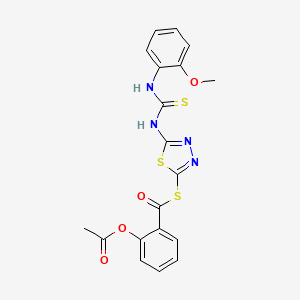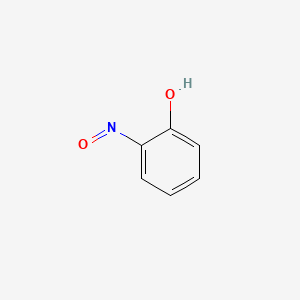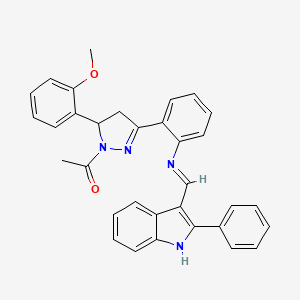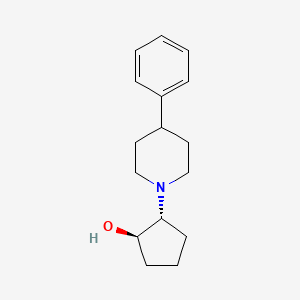
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is a chemical compound known for its unique structure and properties. This compound features a cyclopentanol ring substituted with a 4-phenyl-1-piperidinyl group. The trans-(±)- notation indicates that the compound exists as a racemic mixture of two enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- typically involves the reaction of cyclopentanol with 4-phenyl-1-piperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopentanol derivatives and piperidine-substituted molecules. Examples are:
- Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, (1R,2R)-rel-
- (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol
Uniqueness
Cyclopentanol, 2-(4-phenyl-1-piperidinyl)-, trans-(±)- is unique due to its specific structural configuration and the presence of both cyclopentanol and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
112611-57-1 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-8-4-7-15(16)17-11-9-14(10-12-17)13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t15-,16-/m1/s1 |
Clave InChI |
ZCHXQEYBMVFQQT-HZPDHXFCSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(C(C1)O)N2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


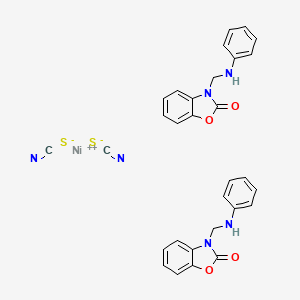
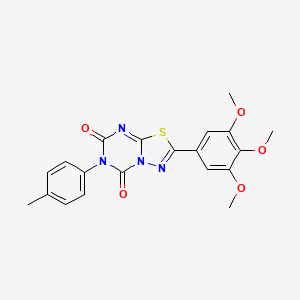
![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)
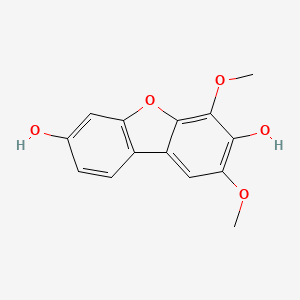
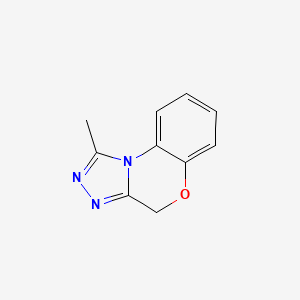
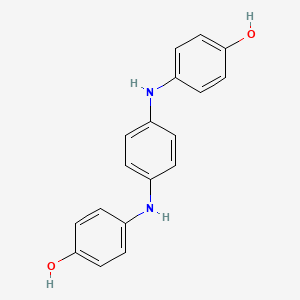
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
